5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic organic compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. This compound is characterized by a bromine atom at the 5-position of a pyrrolo-pyridine framework, which enhances its biological activity. It has been studied for its role as an inhibitor of various kinases, making it valuable in cancer research and treatment strategies.
This compound falls under the category of nitrogen-containing heterocycles, specifically pyrrolopyridines. It is classified as a brominated derivative of pyrrolo[3,2-b]pyridine. The presence of the bromine atom is crucial for its chemical reactivity and biological properties. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes .
The synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one typically involves bromination reactions on pyrrolopyridine derivatives. A common method includes:
The synthesis may also involve multiple steps where intermediates are formed and subsequently converted into the final product through various chemical transformations, including cyclization and functional group modifications.
The molecular structure of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one features a fused bicyclic system comprising a pyrrole ring fused to a pyridine ring. The bromine substituent at the 5-position significantly influences its chemical behavior.
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it suitable for synthesizing more complex molecules that may exhibit enhanced biological activity or specificity towards certain targets .
The mechanism of action for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one primarily involves its role as a kinase inhibitor. By binding to specific kinase enzymes, it interferes with their activity, which is crucial in regulating cell proliferation and survival.
Studies have shown that this compound effectively inhibits certain kinases associated with cancer progression, thereby reducing tumor growth in vitro and in vivo models. This inhibition is often quantified through biochemical assays measuring kinase activity before and after treatment with the compound .
The physical properties of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one include:
Chemical properties include:
These properties are essential for determining how the compound can be handled and utilized in laboratory settings .
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one has several applications in scientific research:
The ongoing research into this compound underscores its importance in medicinal chemistry and drug discovery efforts aimed at treating complex diseases like cancer .
Bromination of the pyrrolopyridinone core demands precise control to achieve the C-5 regioselectivity essential for pharmaceutical applications. Direct electrophilic bromination of the parent heterocycle often suffers from poor regiocontrol due to competing reactions at the electron-rich positions (C-3, C-5, or C-7). To circumvent this, a direct protection-bromination-deprotection sequence is employed, where the lactam nitrogen is transiently protected (e.g., as a silyl derivative) prior to bromination. This approach minimizes dibromination byproducts and enhances C-5 selectivity to >90% as confirmed by HPLC analysis .
Alternatively, indirect bromination leverages pre-functionalized pyridine precursors. For example, 2-amino-3-methyl-5-bromopyridine undergoes cyclization via oxidation and Conrad-Limpach reactions, establishing the brominated pyrrolopyridinone scaffold prior to ring closure. This method achieves near-complete regioselectivity but requires additional synthetic steps, reducing overall yield to 65–70% [6]. Challenges persist in avoiding halogen scrambling, particularly when synthesizing analogs like 5-Bromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 297757-11-0), where sequential halogen introduction must be carefully orchestrated to prevent electrophilic displacement [7].
Table 1: Bromination Method Comparison
Strategy | Reagents | Regioselectivity | Yield | Key Limitation |
---|---|---|---|---|
Direct Electrophilic | Br₂, DMF or DCM | Moderate (C5:C7 = 4:1) | 45–60% | Dibromination byproducts |
Protected Lactam | TMSCl, then NBS; HF deprotection | High (>90% C-5) | 70–75% | Multi-step, moisture sensitivity |
Precursor Functionalization | 2-Amino-3-methyl-5-bromopyridine | Near-quantitative | 65–70% | Longer synthetic route |
Transition metal catalysis enables late-stage diversification of the brominated core, which is critical for drug discovery. Palladium-catalyzed cross-coupling reactions are particularly effective, leveraging the C–Br bond as a handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. Optimal Suzuki coupling of 5-bromopyrrolopyridinone with arylboronic acids employs Pd(PPh₃)₄ (2 mol%) and K₂CO₃ base in toluene/water (3:1) at 85°C, achieving >85% yield with full retention of the lactam functionality . The reaction tolerates electron-donating and electron-withdrawing substituents on the boronic acid, but ortho-substituted aryls show reduced conversion (≤70%) due to steric hindrance.
Microwave-assisted coupling significantly accelerates reaction kinetics while suppressing lactam degradation. Under microwave irradiation (150°C, 20 min), coupling yields reach 92% compared to 78% for conventional heating at 85°C for 12 hours. This approach is instrumental in synthesizing kinase inhibitor intermediates like 3-(3-bromo-4-hydroxy-5-(2′-methoxyphenyl)-benzylidene)-5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one, a potent TrkA inhibitor .
Table 2: Catalytic Cross-Coupling Efficiency
Reaction Type | Catalyst System | Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 85°C, 12h | 78–92% | -OMe, -F, -CF₃, -CN (meta/para) |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃ | dioxane, 100°C, 24h | 60–75% | Aryl amines, alkyl amines |
Microwave Suzuki | Pd(OAc)₂, SPhos | DMA, 150°C, 20 min | 85–92% | Limited for ortho-substituted aryls |
Solvent selection and atom economy are pivotal in improving the sustainability of 5-bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one synthesis. Aqueous micellar catalysis replaces traditional dipolar aprotic solvents (DMF, DMAc) with biodegradable surfactants (e.g., TPGS-750-M). Cyclization and bromination steps proceed in water with 10 wt% surfactant, achieving 89% yield while reducing organic waste by >90% compared to DMF-based processes [3]. The reaction exhibits excellent scalability, with no yield reduction observed at 100-g pilot scale.
Atom-economic cyclization routes minimize protecting group usage. A one-pot oxidation-cyclization of 5-bromo-3-aminopyridine derivatives using H₂O₂ in acetic acid forms the lactam ring directly, eliminating intermediate isolation steps. This method achieves 83% yield with an E-factor (kg waste/kg product) of 15, significantly lower than conventional routes (E-factor >45) [3] [7].
Industrial suppliers (e.g., Chemscene, ECHEMI) emphasize solvent recovery and exothermicity management in large-scale bromination. Adiabatic reaction calorimetry identifies safe operating limits for NBS-mediated bromination, enabling 50% reduction in cooling energy consumption. Additionally, >98% solvent recovery is achieved via thin-film evaporation, aligning with green chemistry metrics [2] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1